![molecular formula C21H20N2O4 B244485 N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community. DMF is a furan-based compound that has been synthesized using different methods, and its biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
DMF exerts its therapeutic effects through different mechanisms. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. DMF has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of the inflammatory response. Furthermore, DMF has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
DMF has been shown to exhibit different biochemical and physiological effects. DMF has been shown to increase the levels of glutathione, which is an important antioxidant in the body. DMF has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, DMF has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF has several advantages for lab experiments. DMF is readily available and can be synthesized using different methods. DMF is also stable under different experimental conditions, making it suitable for different assays. However, DMF has some limitations for lab experiments. DMF can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
DMF has several potential applications in different fields, including medicine, agriculture, and industry. Future studies should focus on the optimization of DMF synthesis methods, the identification of new therapeutic targets, and the development of new DMF derivatives with improved pharmacological properties. Furthermore, future studies should investigate the potential application of DMF in different diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Finally, future studies should investigate the potential application of DMF in agriculture, including the development of new DMF-based pesticides and herbicides.
Métodos De Síntesis
DMF can be synthesized using different methods, including the reaction of 4-methoxyphenylamine with 3,4-dimethylbenzoyl chloride in the presence of sodium bicarbonate and furfurylamine. The reaction mixture is then refluxed for several hours, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-methoxyphenylamine with 3,4-dimethylbenzoyl isocyanate in the presence of triethylamine and the reaction of 4-methoxyphenylamine with 3,4-dimethylbenzoyl cyanide in the presence of sodium methoxide.
Aplicaciones Científicas De Investigación
DMF has been extensively studied for its potential therapeutic applications. DMF has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMF has been used in the treatment of different diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. DMF has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propiedades
Fórmula molecular |
C21H20N2O4 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-6-7-15(11-14(13)2)20(24)23-17-12-16(8-9-18(17)26-3)22-21(25)19-5-4-10-27-19/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Clave InChI |
PWSOWLVLAZLDAO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)
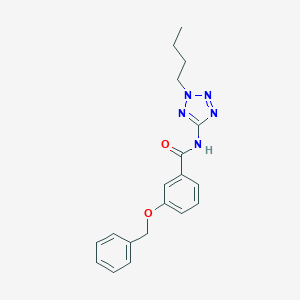


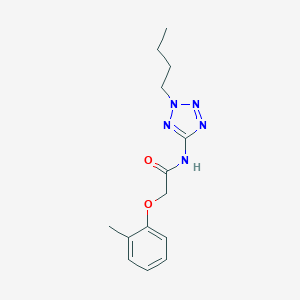
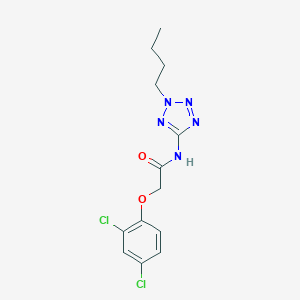
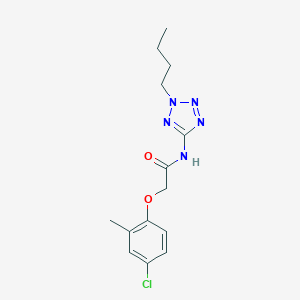
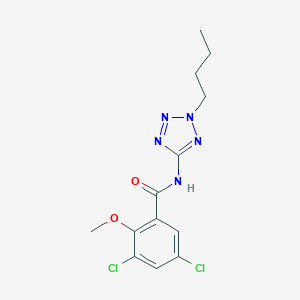
![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)